

Introduction: The Structural Significance of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B051257

[Get Quote](#)

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a bifunctional organic compound featuring a biphenyl scaffold, a key structural motif in many pharmaceuticals, liquid crystals, and organic electronics. The presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carbaldehyde group (-CHO) on opposite rings creates a polarized system, making it a valuable intermediate in organic synthesis.

¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming the carbon framework of such molecules. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon skeleton, providing unambiguous evidence of composition, chemical environment, and substitution patterns. Due to the low natural abundance of the ¹³C isotope, specific acquisition techniques are required, which this guide will also detail.

Foundational Principles: Decoding the ¹³C Spectrum

A comprehensive interpretation of the ¹³C NMR spectrum of this molecule rests on understanding three core principles:

- **Chemical Shift (δ):** The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms or groups (like oxygen) withdraw electron density, "deshielding" the carbon nucleus and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" the nucleus, shifting its signal upfield (to a lower ppm value).

- Substituent Effects in Aromatic Systems: In substituted benzene rings, the electronic effect of a substituent (whether donating or withdrawing) is most pronounced at the ipso (the carbon directly attached to the substituent), ortho, and para positions. These effects allow for the precise assignment of aromatic carbons.[1]
- Signal Intensity: In standard proton-decoupled ^{13}C NMR, the intensity of a signal is not reliably proportional to the number of carbons. Quaternary carbons (those with no attached protons) typically exhibit weaker signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[2]

Spectral Analysis and Signal Assignment

The asymmetric nature of **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde** means that all 14 carbon atoms are chemically non-equivalent and should, in principle, produce 14 distinct signals. For clarity, we will analyze the molecule by dissecting its constituent parts: the aldehyde-bearing ring (Ring A), the methoxy-bearing ring (Ring B), and the functional group carbons.

Predicted Chemical Shifts

While a definitive, published spectrum for this specific molecule is not universally available, a highly accurate prediction can be synthesized from experimental data of its core fragments: benzaldehyde, anisole, and biphenyl.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale & Comparative Data
<hr/>		
Functional Groups		
C=O (Aldehyde)	~192.0	<p>The carbonyl carbon of an aldehyde is strongly deshielded by the double-bonded oxygen, placing it significantly downfield. Benzaldehyde's carbonyl carbon appears at ~192.3 ppm.[3]</p>
-OCH ₃ (Methoxy)	~55.5	<p>This sp³ hybridized carbon is attached to an electronegative oxygen, placing it in the typical range for methoxy groups. The methoxy carbon in anisole is at 55.1 ppm, and in a related biphenyl, it was observed at 55.3 ppm.[4][5]</p>
<hr/>		
Ring A (Carbaldehyde Substituted)		
C3	~136.5	<p>Ipso-carbon to the aldehyde. Deshielded by the inductive effect and anisotropy of the carbonyl group. The corresponding carbon in benzaldehyde is at 136.5 ppm. [3]</p>
C1	~147.5	<p>Quaternary carbon of the biphenyl linkage, deshielded by its connection to the other aromatic ring. In [1,1'-biphenyl]-4-carbaldehyde, this carbon is at 147.2 ppm.[6]</p>

		Ortho to the aldehyde.
C2	~130.0	Influenced by the electron-withdrawing nature of the carbonyl.
		Meta to the aldehyde, but ortho to the biphenyl linkage.
C4	~134.5	Experiences downfield shifting from the adjacent ring.
		Para to the aldehyde. The aldehyde group's influence is significant here.
C5	~129.5	
		Ortho to the aldehyde and meta to the biphenyl linkage.
C6	~128.0	

Ring B (Methoxy Substituted)

		Ipsso-carbon to the methoxy group. Strongly shielded by the oxygen's lone pair resonance, but deshielded by direct attachment, resulting in a significant downfield shift. The corresponding carbon in anisole is at 160.0 ppm.[5][7]
C4'	~160.5	
		Quaternary carbon of the biphenyl linkage. Its chemical shift is influenced by the para methoxy group. In 4-methoxy-1,1'-biphenyl, this carbon is at 133.8 ppm.
C1'	~132.0	
		Ortho to the biphenyl linkage and meta to the methoxy group.
C2', C6'	~128.5	
		Ortho to the methoxy group. Strongly shielded by the
C3', C5'	~114.5	

resonance effect of the electron-donating $-\text{OCH}_3$ group. The ortho carbons in anisole appear at 114.1 ppm.

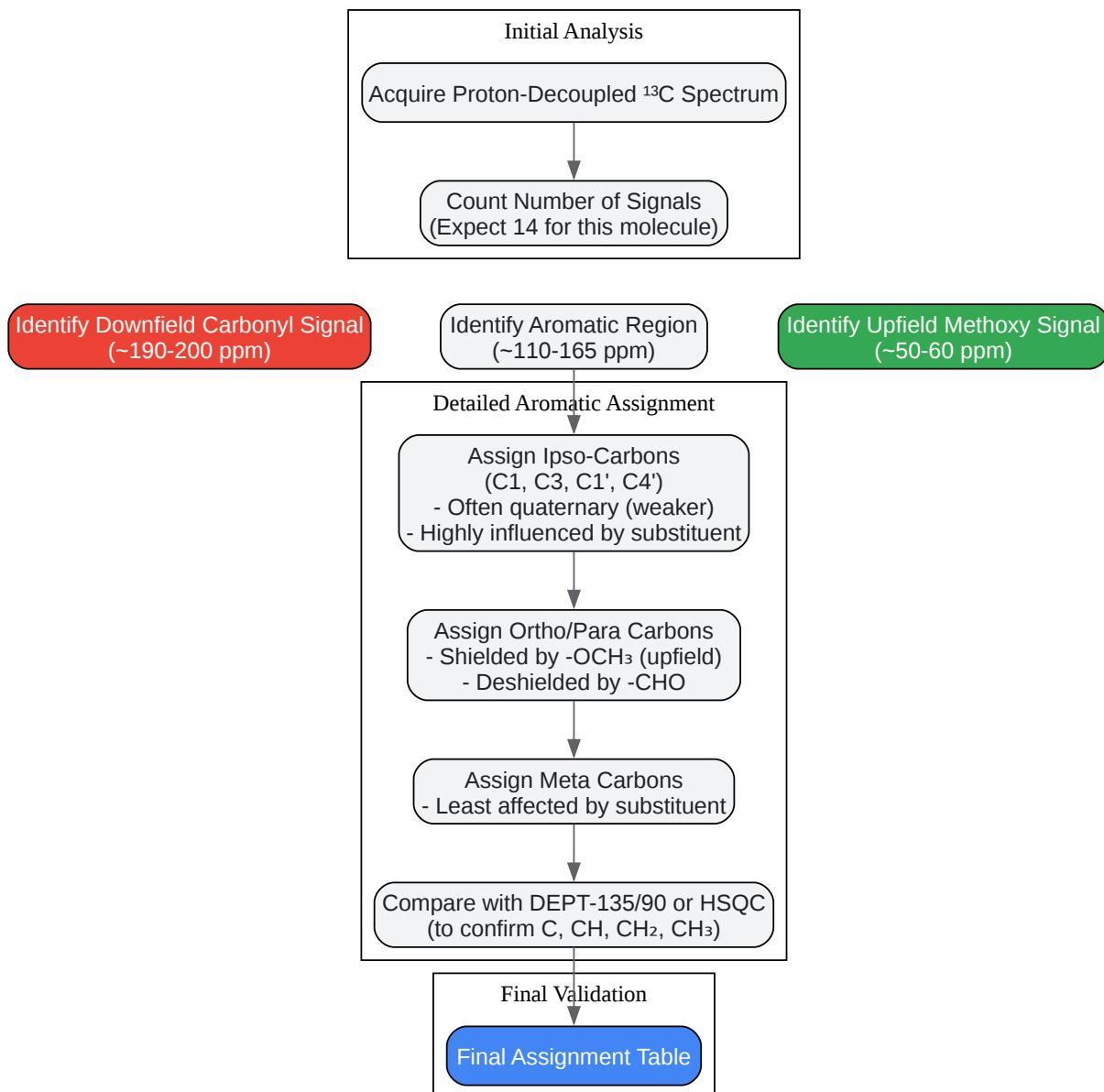
[5]

Disclaimer: These are predicted values based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly depending on solvent and concentration.

Experimental Protocol: Acquiring a High-Fidelity ^{13}C NMR Spectrum

Trustworthy data originates from a meticulously executed experimental protocol. The following procedure is a self-validating system designed for acquiring a high-resolution spectrum of a small organic molecule like **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde**.

Step-by-Step Methodology


- Sample Preparation:
 - Weigh approximately 15-25 mg of the purified compound. Causality: This mass provides a sufficient concentration of ^{13}C nuclei for a good signal-to-noise ratio within a reasonable acquisition time.
 - Transfer the solid to a clean, dry 5 mm NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Causality: CDCl_3 is a standard solvent with a well-characterized residual solvent peak ($\delta \sim 77.16$ ppm) that serves as an internal chemical shift reference.[2] It also effectively solubilizes many non-polar to moderately polar organic compounds.
 - Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.
- Spectrometer Setup & Calibration:

- Insert the sample into the NMR spectrometer's magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 . Trustworthiness: The lock signal ensures the magnetic field remains stable throughout the experiment, preventing signal drift.
- Shim the magnetic field to optimize its homogeneity across the sample volume. This is critical for achieving sharp, well-resolved peaks. A half-height peak width of <1 Hz on the residual solvent peak is a good target.
- Data Acquisition:
 - Select a standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on a Bruker system).
 - Set Key Parameters:
 - Spectral Width (SW): ~ 240 ppm (from -10 to 230 ppm). Causality: This range comfortably encompasses all expected signals, from shielded aliphatic carbons to highly deshielded carbonyl carbons.[\[2\]](#)[\[8\]](#)
 - Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is poor.
 - Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for more accurate signal integration, especially for quaternary carbons.
 - Acquisition Time (AQ): $\sim 1.0\text{-}1.5$ seconds.
 - Pulse Angle: 30-45 degrees. Causality: Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay, increasing the number of scans that can be completed in a given time.
- Data Processing:
 - Apply an exponential multiplication (line broadening of ~ 1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

- Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
- Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
- Calibrate the chemical shift axis by setting the CDCl_3 triplet's central peak to δ 77.16 ppm.
- Integrate the signals and pick the peaks, recording their chemical shifts.

Logical Workflow for Spectral Interpretation

The process of assigning the signals in a ^{13}C NMR spectrum follows a logical, deductive workflow. This can be visualized as a decision-making process.

[Click to download full resolution via product page](#)

Caption: Workflow for ^{13}C NMR spectral assignment.

Conclusion

The ^{13}C NMR spectrum of **4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde** provides a detailed fingerprint of its carbon skeleton. The key diagnostic signals are the downfield aldehyde carbonyl at ~ 192 ppm, the upfield methoxy carbon at ~ 55.5 ppm, and the distinct pattern of the twelve aromatic carbons spanning from ~ 114 to ~ 161 ppm. The electron-donating methoxy group causes a pronounced shielding effect on its ortho carbons (C3', C5'), shifting them significantly upfield, while the electron-withdrawing aldehyde group deshields the carbons of its host ring. A systematic approach, combining knowledge of substituent effects with robust experimental protocol, enables a confident and complete structural verification of this important synthetic intermediate.

References

- Kovalev, I. S., et al. (2022). 4',4'',4''''-Nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde). *Molbank*, 2022(2), M1390.
- Supporting Information for unnamed article. (n.d.). Royal Society of Chemistry. Data for [1,1'-biphenyl]-4-carbaldehyde.
- Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. *Journal of Pharmacy & Pharmaceutical Sciences*, 24, 421-434.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) for 4-Methoxybenzaldehyde. HMDB.
- Supporting Information for unnamed article. (2024). Royal Society of Chemistry. Data for 4-methoxy-4'-nitro-1,1'-biphenyl.
- Schaller, C. (2019). More About Electronics. Chemistry LibreTexts.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 500 MHz, D_2O , predicted) for 4-Methoxybenzaldehyde. HMDB.
- Reich, H. J. (2021). ^{13}C NMR Chemical Shifts. Organic Chemistry Data.
- NMRDB.org. (n.d.). Predict ^{13}C carbon NMR spectra.
- Homework.Study.com. (n.d.). How many ^{13}C NMR signals do each compound exhibit?.
- American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: ^{13}C NMR Spectroscopy.
- Guo, B., et al. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry.
- ResearchGate. (n.d.). ^{13}C and ^1H NMR spectra for the reactant and products of labeled anisole.
- Roberts, R. M. G. (1985). Conformational analysis of biphenyls using ^{13}C NMR spectroscopy. *Magnetic Resonance in Chemistry*, 23(1), 52-56.

- Supporting information for unnamed article. (2014). Royal Society of Chemistry.
- Oregon State University. (2022). ^{13}C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts.
- Signal Areas. (n.d.). Interpreting NMR spectra.
- Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of ^{13}C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. Anisole(100-66-3) ^{13}C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051257#13c-nmr-of-4-methoxy-1-1-biphenyl-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com